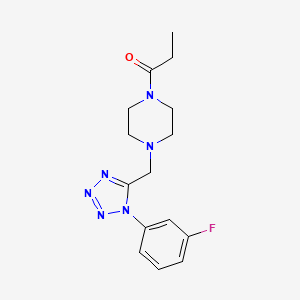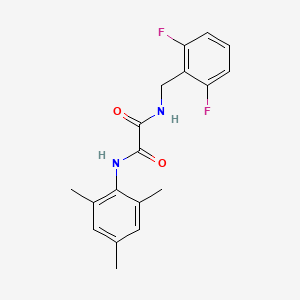
N1-(2,6-difluorobenzyl)-N2-mesityloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(2,6-difluorobenzyl)-N2-mesityloxalamide” is a complex organic compound. The “2,6-difluorobenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with fluorine atoms at the 2nd and 6th positions of the benzene ring . The “mesityloxalamide” part is less clear without more context, but “mesityl” often refers to a specific arrangement of carbon groups attached to a benzene ring, and “oxalamide” suggests the presence of a certain type of amide functional group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (from the benzyl and mesityl groups), fluorine substituents, and an amide functional group . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorine atoms and the amide group. Fluorine atoms are highly electronegative, which could make the compound somewhat polar and could influence its reactivity with other polar substances. The amide group could potentially participate in various reactions, such as hydrolysis or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar groups (such as the fluorine atoms and the amide group), and the specific arrangement of the various functional groups .科学的研究の応用
Neurobiology and Cognitive Dysfunction
Research on neurofibromatosis type 1 (NF1), a neurogenetic condition, has revealed structural and functional brain abnormalities contributing to cognitive impairments commonly seen in NF1 patients. Structural findings include increased total brain volume, while functional imaging suggests alterations in brain organization for language and visuospatial function, alongside thalamic hypometabolism. Identifying the underlying neuropathology of NF1 is crucial as targeted interventions emerge (Payne et al., 2010).
Pharmacology and Drug Design
Analysis of U.S. FDA-approved drugs shows that 59% contain a nitrogen heterocycle, highlighting the significance of structures like N1-(2,6-difluorobenzyl)-N2-mesityloxalamide in pharmaceuticals. The study categorizes the most utilized nitrogen heterocycles, detailing their substitution patterns and discussing their architectural cores, which play a critical role in drug design and functionality (Vitaku et al., 2014).
Environmental Science and Remediation
Nanotechnology's advancement has introduced the use of nanomaterials, including compounds with nitrogen heterocycles, in environmental remediation. These materials offer efficient removal of pollutants due to their high surface area and reactivity. The application in water and air purification technologies showcases the compound's versatility beyond biological applications, promoting sustainable environmental practices (Mya Mya Khin et al., 2012).
Nanotechnology and Material Science
In the realm of material science, nitrogen-containing compounds are explored for their potential in creating advanced materials with novel properties. Their application in developing quasi-one-dimensional metal oxide semiconductors for chemical sensors underscores the intersection of chemistry and technology. Such materials exhibit enhanced catalytic activity and adsorption properties, crucial for sensor development and other technological applications (Comini et al., 2009).
Safety and Hazards
特性
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c1-10-7-11(2)16(12(3)8-10)22-18(24)17(23)21-9-13-14(19)5-4-6-15(13)20/h4-8H,9H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFFSYRVJDHDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2=C(C=CC=C2F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(3-Chlorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2582140.png)
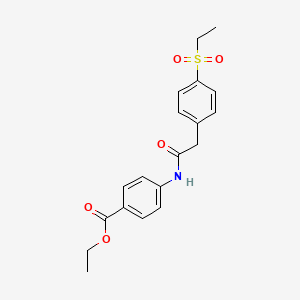
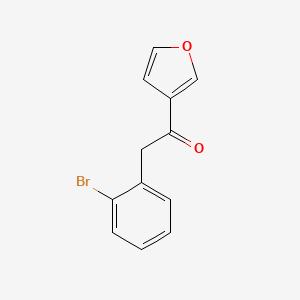
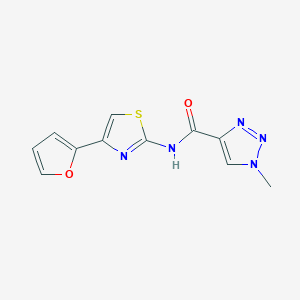
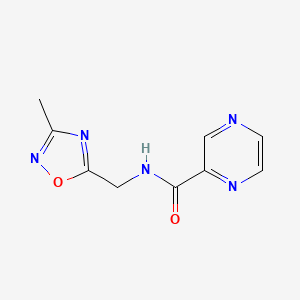

![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2582149.png)
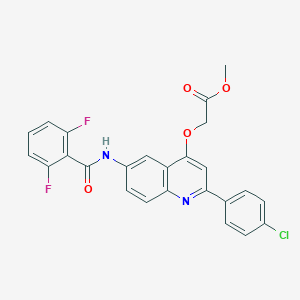
![Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2582155.png)

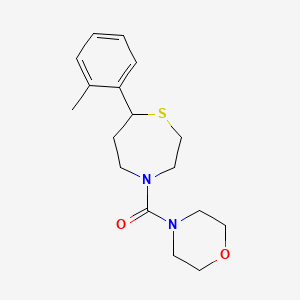
![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2582158.png)

